1-Benzothiophen-3-ylmethanol

Description

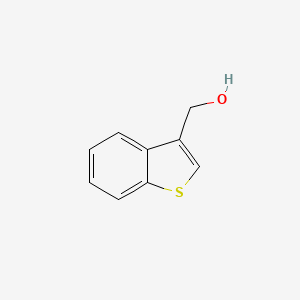

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzothiophen-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGMKSKKGSUAHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380002 | |

| Record name | 1-benzothiophen-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5381-24-8 | |

| Record name | Benzo[b]thiophene-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5381-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-benzothiophen-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzothiophen-3-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Benzothiophen-3-ylmethanol CAS number 5381-24-8 properties

An In-Depth Technical Guide to 1-Benzothiophen-3-ylmethanol (CAS: 5381-24-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of this compound, a key heterocyclic building block in medicinal chemistry.

Core Properties of this compound

This compound, also known as Benzo[b]thiophen-3-ylmethanol, is a solid organic compound with a molecular formula of C₉H₈OS and a molecular weight of approximately 164.22 g/mol .[1][2] Its structure features a benzothiophene core with a hydroxymethyl group at the 3-position. This functional group enhances its solubility in polar solvents and allows for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference.

| Property | Value | Reference |

| CAS Number | 5381-24-8 | [1] |

| Molecular Formula | C₉H₈OS | [1] |

| Molecular Weight | 164.22 g/mol | [3] |

| Boiling Point | 72-74°C (at 0.5 mmHg) | [4] |

| Density | 1.294 g/cm³ | [4] |

| Flash Point | 149.8°C | [4] |

| Appearance | Solid | [2] |

| Purity | Typically ≥96% | [1] |

| Storage | Sealed in dry, 2-8°C | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from benzo[b]thiophene. A plausible synthetic route involves the introduction of a functional group at the 3-position, which is then converted to the desired hydroxymethyl group.

Experimental Protocol: A Plausible Synthetic Route

This protocol describes a two-step synthesis of this compound from benzo[b]thiophene via a chloromethyl intermediate.

Step 1: Synthesis of 3-(Chloromethyl)benzo[b]thiophene

This step involves the chlorination of 2-methylbenzo[b]thiophene as a representative reaction for introducing a functionalized methyl group. A similar principle can be applied to functionalize the 3-position of the benzothiophene core.

-

Materials: 2-methylbenzo[b]thiophene, Sodium hypochlorite pentahydrate, Acetonitrile.

-

Procedure:

-

Prepare a solution of 2-methylbenzo[b]thiophene (e.g., 1.00 g, 6.75 mmol) in acetonitrile (0.5 M).

-

With stirring, add an aqueous solution of sodium hypochlorite pentahydrate (2.67 M).

-

Stir the solution for 48 hours at room temperature.

-

Partition the reaction mixture between water and methylene chloride.

-

Wash the aqueous layer with methylene chloride.

-

Combine the organic fractions, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to yield 2-(chloromethyl)benzo[b]thiophene. A similar procedure could be adapted for the 3-position.

-

Step 2: Reduction of 3-(Chloromethyl)benzo[b]thiophene to this compound

This step involves the reduction of the chloromethyl group to a hydroxymethyl group.

-

Materials: 3-(Chloromethyl)benzo[b]thiophene, Reducing agent (e.g., Sodium borohydride), appropriate solvent (e.g., Ethanol or Tetrahydrofuran).

-

Procedure:

-

Dissolve 3-(chloromethyl)benzo[b]thiophene in a suitable solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add the reducing agent to the stirred solution.

-

Allow the reaction to proceed for a specified time (monitoring by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to obtain this compound.

-

Synthesis Workflow Diagram

Caption: A plausible two-step synthesis of this compound.

Biological Activity and Drug Discovery Potential

The benzothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[4] These include antimicrobial, anticancer, and anti-inflammatory properties. This compound serves as a crucial starting material for the synthesis of novel benzothiophene derivatives with potential therapeutic applications.

General High-Throughput Screening Protocol

To identify the biological activity of novel compounds derived from this compound, a general high-throughput screening (HTS) workflow can be employed.

-

1. Assay Development and Miniaturization:

-

Select a relevant in vitro assay (e.g., enzyme inhibition, receptor binding, cell viability).

-

Optimize assay conditions for robustness and miniaturize to a 96- or 384-well plate format.[4]

-

-

2. Compound Library Preparation:

-

Synthesize a diverse library of derivatives from this compound.

-

Dissolve compounds in a suitable solvent (e.g., DMSO) to create stock solutions.[4]

-

-

3. High-Throughput Screening:

-

Use automated liquid handlers to dispense reagents and compounds into microplates.

-

Include positive and negative controls on each plate.[4]

-

-

4. Data Analysis:

-

Calculate the percentage of inhibition or activation for each compound.

-

Identify "hit" compounds based on a predefined activity threshold.[4]

-

High-Throughput Screening Workflow Diagram

Caption: General workflow for high-throughput screening of benzothiophene derivatives.

Potential Therapeutic Areas

While specific biological data for this compound is limited in the public domain, the broader class of benzothiophenes has shown promise in several therapeutic areas:

-

Antimicrobial Activity: Benzothiophene derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[5]

-

Antitumor Activity: Certain benzothiophene-based compounds have demonstrated cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Effects: The benzothiophene scaffold has been incorporated into molecules exhibiting anti-inflammatory properties.

Conclusion

This compound (CAS 5381-24-8) is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its versatile chemical nature allows for the synthesis of a wide range of derivatives, which can be screened for various biological activities. The protocols and data presented in this guide offer a foundational understanding for researchers and scientists working with this compound and its analogs in the pursuit of novel therapeutic agents. Further investigation into the specific biological targets and mechanisms of action of this compound derivatives is warranted to fully explore their therapeutic potential.

References

- 1. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]

- 3. 5381-24-8|Benzo[b]thiophen-3-ylmethanol|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzothiophen-3-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Benzothiophen-3-ylmethanol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available data on its fundamental properties and offers detailed experimental protocols for their determination. A plausible synthetic route is also described, providing a framework for its laboratory preparation. The information is presented to support research and development activities involving this compound.

Introduction

This compound, a derivative of the benzothiophene heterocyclic system, serves as a valuable building block in the synthesis of more complex molecules. The benzothiophene scaffold is present in a variety of biologically active compounds. A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in chemical synthesis, for predicting its behavior in biological systems, and for the development of new materials.

Physicochemical Properties

The following tables summarize the known and predicted physicochemical properties of this compound. While some experimental data is available, several key parameters have not been explicitly reported in the literature. In such cases, generalized experimental protocols for their determination are provided in the subsequent sections.

Table 1: General and Physical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₉H₈OS | - |

| Molecular Weight | 164.23 g/mol | Calculated |

| Physical State | Yellow Solid | Vendor Information |

| Melting Point | Data not available | See Protocol 2.1 |

| Boiling Point | Data not available | See Protocol 2.2 |

Table 2: Solubility and Partitioning Behavior

| Property | Value | Source/Method |

| Solubility | Data not available | See Protocol 2.3 |

| LogP | Data not available | See Protocol 2.4 |

| pKa | Data not available | See Protocol 2.5 |

Experimental Protocols

The following sections detail generalized experimental procedures for the determination of the key physicochemical properties of this compound.

Protocol for Melting Point Determination

Objective: To determine the melting point range of a solid organic compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting (e.g., 10-20 °C/minute) to obtain an approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new sample and set the heating rate to a slow setting (1-2 °C/minute) starting from a temperature approximately 20°C below the approximate melting point observed in the rapid run.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

-

Repeat the slow heating determination at least twice to ensure reproducibility.

Protocol for Boiling Point Determination (at Reduced Pressure)

Objective: To determine the boiling point of a liquid compound at a specific pressure. Note: As this compound is a solid at room temperature, this protocol would be applicable if it were a liquid or for determining its boiling point under vacuum.

Apparatus:

-

Small-scale distillation apparatus (e.g., Hickman still)

-

Round-bottom flask

-

Thermometer

-

Heating mantle or oil bath

-

Vacuum source and pressure gauge

Procedure:

-

Place a small amount of the sample into the round-bottom flask along with a boiling chip.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Position the thermometer so that the top of the bulb is level with the side arm leading to the condenser.

-

Connect the apparatus to a vacuum source and carefully reduce the pressure to the desired level.

-

Begin heating the sample gently.

-

Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Protocol for Solubility Determination

Objective: To qualitatively determine the solubility of this compound in various solvents.

Materials:

-

Test tubes and rack

-

Spatula

-

Vortex mixer (optional)

-

Solvents: Water, Ethanol, Acetone, Dichloromethane, Hexane

Procedure:

-

Place approximately 10-20 mg of this compound into separate, labeled test tubes.

-

To each test tube, add 1 mL of a different solvent.

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.

-

Observe the mixture against a contrasting background.

-

Classify the solubility as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially soluble: Some of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent.

Protocol for LogP Determination (HPLC Method)

Objective: To estimate the octanol-water partition coefficient (LogP) of a compound using High-Performance Liquid Chromatography (HPLC).[1][2][3][4][5]

Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be estimated.[1][2][3][4][5]

Apparatus and Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase: Acetonitrile and water (or a suitable buffer)

-

A series of standard compounds with known LogP values spanning a range that is expected to include the target compound.

-

This compound sample solution

Procedure:

-

Preparation of Mobile Phase and Standards: Prepare a series of mobile phases with varying acetonitrile/water compositions (e.g., 40:60, 50:50, 60:40, 70:30, 80:20 v/v). Prepare solutions of the standard compounds and the this compound sample in a suitable solvent (e.g., acetonitrile).

-

Isocratic Elution: For each mobile phase composition, inject the standard compounds and the sample onto the HPLC system.

-

Data Collection: Record the retention time (t_R) for each compound at each mobile phase composition. Determine the dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculation of Capacity Factor (k'): For each compound at each mobile phase composition, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

-

Extrapolation to 100% Water: For each compound, plot log(k') against the percentage of acetonitrile in the mobile phase. Extrapolate the linear regression to 0% acetonitrile to obtain the log(k'_w) value.

-

Calibration Curve: Plot the known LogP values of the standard compounds against their corresponding log(k'_w) values.

-

LogP Determination: From the calibration curve, determine the LogP of this compound using its calculated log(k'_w) value.

Protocol for pKa Determination (Spectrophotometric Method)

Objective: To determine the acid dissociation constant (pKa) of a compound with a UV-active chromophore.

Principle: The UV-Vis spectrum of an ionizable compound often changes with pH. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated from which the pKa can be determined.

Apparatus and Materials:

-

UV-Vis spectrophotometer

-

pH meter

-

A series of buffer solutions with known pH values (e.g., from pH 2 to 12)

-

Stock solution of this compound in a suitable solvent (e.g., methanol or ethanol)

-

Quartz cuvettes

Procedure:

-

Determine the Analytical Wavelength: Record the UV-Vis spectrum of this compound in a highly acidic (e.g., pH 2) and a highly basic (e.g., pH 12) buffer solution to identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms.

-

Prepare Sample Solutions: Prepare a series of solutions by adding a small, constant aliquot of the stock solution to each of the buffer solutions covering the desired pH range.

-

Measure Absorbance: Measure the absorbance of each solution at the predetermined analytical wavelength.

-

Data Analysis: Plot the measured absorbance against the pH of the buffer solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound. The pKa can be determined from the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_I - A)/(A - A_M)], where A is the absorbance at a given pH, A_I is the absorbance of the fully ionized species, and A_M is the absorbance of the neutral molecule.

Synthesis

A plausible and efficient method for the synthesis of this compound is the reduction of the corresponding aldehyde, 1-benzothiophene-3-carbaldehyde, which is commercially available.

Proposed Synthetic Route: Reduction of 1-Benzothiophene-3-carbaldehyde

The reduction of the aldehyde functional group to a primary alcohol can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Caption: Proposed synthesis of this compound via reduction.

Experimental Protocol for Synthesis

Objective: To synthesize this compound by the reduction of 1-benzothiophene-3-carbaldehyde.

Materials:

-

1-Benzothiophene-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1-benzothiophene-3-carbaldehyde in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution. The addition should be controlled to maintain a low temperature.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volume).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed by standard analytical techniques.

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.91-7.85 (m, 1H), 7.78-7.72 (m, 1H), 7.42-7.30 (m, 3H), 4.89 (s, 2H), 2.1 (br s, 1H, OH) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 140.4, 138.8, 134.1, 124.5, 124.3, 123.4, 122.8, 121.5, 59.9 |

| IR Spectroscopy | Characteristic absorptions for O-H stretching (broad, ~3300 cm⁻¹), C-H aromatic stretching (~3100-3000 cm⁻¹), and C-O stretching (~1050 cm⁻¹). |

| Mass Spectrometry | Expected [M]+ at m/z = 164.03. |

Conclusion

This technical guide has consolidated the available physicochemical data for this compound and provided detailed, practical protocols for the experimental determination of its key properties. A reliable synthetic route has also been outlined. This information is intended to be a valuable resource for researchers in drug discovery, organic synthesis, and materials science, facilitating the effective utilization of this important heterocyclic compound. Further experimental work is encouraged to fill the existing data gaps and to expand our understanding of this molecule's behavior.

References

- 1. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 3. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. acdlabs.com [acdlabs.com]

1-Benzothiophen-3-ylmethanol molecular weight and formula

An In-depth Technical Guide on 1-Benzothiophen-3-ylmethanol

This guide provides essential physicochemical data for this compound, a compound of interest to researchers, scientists, and professionals in drug development. The information is presented in a clear, structured format to facilitate its use in a laboratory and research context.

Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C9H8OS[1][2] |

| Molecular Weight | 164.23 g/mol [1] |

| Alternate Molecular Weight | 164.22 g/mol [2] |

Logical Relationship of Molecular Properties

The relationship between the compound's name and its core molecular identifiers is a fundamental concept in chemical data representation. The following diagram illustrates this logical connection.

Figure 1: Relationship between Compound Name and Molecular Properties.

References

An In-depth Technical Guide to the Structural Elucidation and Isomers of 1-Benzothiophen-3-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-Benzothiophen-3-ylmethanol, a significant heterocyclic compound with potential applications in medicinal chemistry. The document details the spectroscopic data, experimental protocols, and an analysis of its structural isomers.

Molecular Structure and Properties

This compound, with the chemical formula C₉H₈OS, is an aromatic heterocyclic compound.[1] Its structure consists of a benzene ring fused to a thiophene ring, with a hydroxymethyl group attached to the third position of the thiophene ring. This arrangement imparts specific chemical and physical properties that are of interest in drug design and development.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Structural Elucidation: A Spectroscopic Approach

The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide crucial information for structural confirmation.[2]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [2]

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ, ppm) | Signal Assignment | Chemical Shift (δ, ppm) | Signal Assignment |

| 7.89 (ddd, J = 5.8, 5.4, 1.5 Hz) | Aromatic CH (2H) | 140.81 | C |

| 7.45 – 7.38 (m) | Aromatic CH (3H) | 137.67 | C |

| 4.96 (d, J = 0.6 Hz) | -CH₂- (2H) | 135.97 | C |

| 1.90 (s) | -OH (1H) | 124.60 | CH |

| 124.23 | CH | ||

| 123.86 | CH | ||

| 122.90 | CH | ||

| 121.95 | CH | ||

| 59.85 | -CH₂OH |

Interpretation of NMR Data:

-

¹H NMR: The signals in the aromatic region (δ 7.38-7.89 ppm) correspond to the protons on the benzothiophene ring system. The multiplet complexity arises from the coupling between these protons. The doublet at δ 4.96 ppm is characteristic of the methylene (-CH₂) protons of the hydroxymethyl group, with a small coupling constant indicating its proximity to the thiophene ring. The singlet at δ 1.90 ppm is assigned to the hydroxyl (-OH) proton.

-

¹³C NMR: The spectrum shows nine distinct carbon signals, consistent with the molecular formula. The signals in the downfield region (δ 121.95-140.81 ppm) are attributed to the eight carbons of the benzothiophene core. The peak at δ 59.85 ppm is characteristic of the carbon in the hydroxymethyl group (-CH₂OH).

Experimental Protocol for NMR Analysis:

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

Figure 2: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3550 - 3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2950 - 2850 | C-H stretch | Aliphatic C-H (-CH₂) |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1260 - 1000 | C-O stretch | Alcohol (C-OH) |

Interpretation of IR Data:

The most prominent feature in the IR spectrum would be a broad absorption band in the region of 3550-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding.[3][4] The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the benzothiophene core.[3] The aliphatic C-H stretching of the methylene group would appear between 2950 and 2850 cm⁻¹.[3] A strong band in the 1260-1000 cm⁻¹ region corresponds to the C-O stretching vibration.

Experimental Protocol for IR Analysis:

A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. For a solid sample, it can be prepared as a KBr pellet or a Nujol mull. The spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Expected Fragmentation Pattern:

The mass spectrum of this compound (Molecular Weight: 164.22 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 164. Key fragmentation pathways would likely involve the loss of the hydroxyl group or the entire hydroxymethyl group.[5]

-

[M-OH]⁺ (m/z 147): Loss of a hydroxyl radical.

-

[M-CH₂OH]⁺ (m/z 133): Loss of the hydroxymethyl radical, leading to a stable benzothienyl cation.

-

Further fragmentation of the benzothiophene ring system could lead to characteristic ions.[6][7]

Experimental Protocol for Mass Spectrometry:

The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron ionization (EI) is a common method for generating the molecular ion and fragment ions. The ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Isomers of this compound

Isomers are molecules that have the same molecular formula but different arrangements of atoms. For this compound, the primary type of isomerism to consider is positional isomerism, where the hydroxymethyl group is attached to different positions on the benzothiophene ring.

There are seven possible positional isomers of hydroxymethyl-1-benzothiophene:

Figure 3: Positional isomers of hydroxymethyl-1-benzothiophene.

Each of these isomers would exhibit unique spectroscopic data (NMR, IR, MS) allowing for their individual identification and differentiation.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the reduction of a corresponding carbonyl compound at the 3-position, such as an aldehyde or a carboxylic acid ester.

A plausible synthetic pathway starts from benzo[b]thiophene-3-carboxylic acid.[8]

Reaction Scheme:

Figure 4: A synthetic route to this compound.

Experimental Protocol (Illustrative):

-

Esterification: Benzo[b]thiophene-3-carboxylic acid is first converted to its methyl or ethyl ester by reacting it with the corresponding alcohol in the presence of an acid catalyst (e.g., H₂SO₄).

-

Reduction: The resulting ester is then reduced to the primary alcohol, this compound, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or THF). The reaction is typically carried out at low temperatures and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction is carefully quenched with water and a base (e.g., NaOH solution) to precipitate the aluminum salts. The organic product is extracted, dried, and purified by column chromatography on silica gel to yield pure this compound.

Biological Significance and Potential Signaling Pathways

Benzothiophene and its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][5] While specific data on the biological activity of this compound is limited in the public domain, its structural similarity to other bioactive benzothiophenes suggests potential for interaction with various biological targets.

For instance, some benzothiophene derivatives have been shown to act as inhibitors of enzymes such as cyclooxygenase (COX) or as modulators of signaling pathways implicated in cancer and inflammation, such as the NF-κB or MAPK pathways.[9]

Figure 5: Hypothetical signaling pathway impacted by benzothiophene derivatives.

Further research is required to elucidate the specific biological targets and mechanisms of action for this compound. This compound serves as a valuable scaffold for the development of novel therapeutic agents, and a thorough understanding of its structure and properties is the foundation for such endeavors.

Conclusion

The structural elucidation of this compound is unequivocally established through a combination of modern spectroscopic techniques. The analysis of its NMR, IR, and MS data provides a complete picture of its molecular architecture. The existence of several positional isomers highlights the importance of precise characterization for any research or development activities. The synthetic routes to this compound are accessible, allowing for its preparation and further derivatization for biological screening. The known pharmacological activities of the benzothiophene scaffold make this compound and its isomers promising candidates for future drug discovery programs. This technical guide serves as a foundational resource for scientists and researchers working with this important class of heterocyclic compounds.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. rsc.org [rsc.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. | Semantic Scholar [semanticscholar.org]

- 8. chembk.com [chembk.com]

- 9. Anti-inflammatory and antioxidant activities of methanol extract of Piper betle Linn. (Piper betle L.) leaves and stems by inhibiting NF-κB/MAPK/Nrf2 signaling pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1-Benzothiophen-3-ylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzothiophen-3-ylmethanol (CAS No: 5381-24-8), a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2][3][4][5] The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Furthermore, it outlines a detailed experimental protocol for its synthesis and subsequent spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are fundamental for the structural elucidation of organic molecules. The data presented below were obtained in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.89 | ddd | 5.8, 5.4, 1.5 | 2H | Aromatic CH |

| 7.45 – 7.38 | m | - | 3H | Aromatic CH |

| 4.96 | d | 0.6 | 2H | -CH₂OH |

| 1.90 | s | - | 1H | -OH |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 140.81 | Aromatic Quaternary C |

| 137.67 | Aromatic Quaternary C |

| 135.97 | Aromatic Quaternary C |

| 124.60 | Aromatic CH |

| 124.23 | Aromatic CH |

| 123.86 | Aromatic CH |

| 122.90 | Aromatic CH |

| 121.95 | Aromatic CH |

| 59.85 | -CH₂OH |

Infrared (IR) Spectroscopy

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (-CH₂) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Primary Alcohol |

| ~760 | C-H out-of-plane bend | ortho-disubstituted Benzene |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion | Interpretation |

| 164 | [M]⁺ | Molecular Ion |

| 133 | [M - CH₂OH]⁺ | Loss of hydroxymethyl radical |

| 135 | [M - H - CO]⁺ | Loss of a hydrogen radical and carbon monoxide |

| 105 | [C₇H₅S]⁺ | Benzothiophenyl cation |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound and the general procedures for its spectroscopic characterization.

Synthesis of this compound via Reduction of 1-Benzothiophene-3-carbaldehyde

This protocol describes a common and effective method for the preparation of this compound.

Materials and Equipment:

-

1-Benzothiophene-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1-Benzothiophene-3-carbaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v).

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a small amount of the neat sample on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

References

- 1. Benzo[b]thiophene-3-methanol, 7-chloro- | 142181-53-1 | Benchchem [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. (1-BENZOTHIOPHEN-3-YL)METHANOL | CAS 5381-24-8 [matrix-fine-chemicals.com]

- 4. 1-benzothiophen-3-ylmethanol5381-24-8,Purity90%_Enamine [molbase.com]

- 5. CAS 5381-24-8: Benzo[b]thiophene-3-methanol | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Solubility of 1-Benzothiophen-3-ylmethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Benzothiophen-3-ylmethanol is a heterocyclic compound of significant interest in the pharmaceutical industry. Its benzothiophene core is a structural motif found in a variety of therapeutic agents. The functionalization at the 3-position with a hydroxymethyl group provides a crucial handle for synthetic modifications, making it a versatile building block for drug discovery.[1]

Understanding the solubility of this compound in organic solvents is paramount for its effective use in synthesis, purification, and formulation development. Solubility dictates the choice of reaction media, crystallization solvents, and analytical techniques. This guide addresses the current gap in quantitative solubility data by providing a qualitative solubility profile and a detailed methodology for its experimental determination.

Qualitative Solubility Profile

In the absence of specific experimental data, the solubility of this compound can be qualitatively predicted based on the principle of "like dissolves like." The molecule possesses both a nonpolar aromatic benzothiophene ring system and a polar hydroxymethyl group. This amphiphilic nature suggests it will exhibit a range of solubilities in different organic solvents. The presence of the hydroxymethyl group is expected to enhance its solubility in polar solvents through hydrogen bonding.[1]

Below is a table summarizing the expected qualitative solubility of this compound in a selection of common organic solvents.

| Solvent | Solvent Polarity (Dielectric Constant) | Expected Solubility | Rationale |

| Non-Polar Solvents | |||

| Hexane | 1.88 | Low | The non-polar nature of hexane is unlikely to effectively solvate the polar hydroxymethyl group. |

| Toluene | 2.38 | Moderate | The aromatic nature of toluene can interact with the benzothiophene ring, but it is a poor hydrogen bond acceptor for the hydroxyl group. |

| Polar Aprotic Solvents | |||

| Diethyl Ether | 4.34 | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor, and the overall low polarity can solvate the aromatic core. |

| Ethyl Acetate | 6.02 | Moderate to High | The ester group provides polarity and hydrogen bonding capability, making it a good solvent candidate. |

| Acetone | 20.7 | High | The carbonyl group is a good hydrogen bond acceptor, and the overall polarity is suitable for solvating the molecule. |

| Acetonitrile | 37.5 | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor compared to other polar aprotic solvents. |

| Dimethylformamide (DMF) | 36.7 | High | A highly polar aprotic solvent with a strong hydrogen bond accepting ability. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | High | A highly polar aprotic solvent capable of strong hydrogen bond acceptance, often used to dissolve poorly soluble compounds.[2] |

| Polar Protic Solvents | |||

| Methanol | 32.7 | High | The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, leading to strong interactions. |

| Ethanol | 24.6 | High | Similar to methanol, ethanol's hydroxyl group facilitates strong solvation through hydrogen bonding. |

| Isopropanol | 19.9 | High | Possesses a hydroxyl group for hydrogen bonding, ensuring good solubility. |

| Water | 80.1 | Low | Despite the presence of the hydroxymethyl group, the large non-polar benzothiophene core is expected to significantly limit aqueous solubility. The parent compound, benzothiophene, is insoluble in water.[3][4] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5][6] This protocol is suitable for measuring the solubility of this compound in various organic solvents.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze both the standard solutions and the filtered sample solutions using a calibrated analytical method, such as HPLC.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the filtered sample solutions by interpolation from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

3.3. Data Presentation

The quantitative solubility data should be presented in a clear, tabular format, including the solvent, temperature, and the determined solubility in units such as mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the determination of solubility using the shake-flask method.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a solid foundation for researchers working with this important compound. The qualitative solubility profile offers initial guidance for solvent selection, and the detailed experimental protocol for the shake-flask method provides a robust means of obtaining precise quantitative data. The provided workflow diagram further clarifies the experimental process. By following the methodologies outlined in this guide, researchers can confidently and accurately determine the solubility of this compound, facilitating its application in drug discovery and development.

References

- 1. CAS 5381-24-8: Benzo[b]thiophene-3-methanol | CymitQuimica [cymitquimica.com]

- 2. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chembk.com [chembk.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. scielo.br [scielo.br]

- 7. enamine.net [enamine.net]

Commercial Suppliers and Technical Overview of 1-Benzothiophen-3-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and technical profile of 1-Benzothiophen-3-ylmethanol (CAS No. 5381-24-8), a heterocyclic building block with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals.

Commercial Availability

This compound is available from several commercial chemical suppliers. The following table summarizes the offerings from a selection of vendors, providing key quantitative data for easy comparison.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| --INVALID-LINK-- | Benzo[b]thiophen-3-ylmethanol | 5381-24-8 | ≥97% | 1g, 5g, 25g |

| --INVALID-LINK-- | (Benzo[b]thiophen-3-yl)methanol | 5381-24-8 | Not specified | Inquire |

| --INVALID-LINK-- | This compound, 97% | 5381-24-8 | 97% | 10g |

| --INVALID-LINK-- | This compound, min 96% | 5381-24-8 | ≥96% | 100mg |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₈OS |

| Molecular Weight | 164.22 g/mol [1] |

| Appearance | Off-white to light yellow solid |

| Melting Point | 78-82 °C |

| Boiling Point | Not available |

| Solubility | Soluble in methanol, ethanol, and other organic solvents. |

Representative Synthesis Protocol

While specific, detailed synthesis protocols for this compound are not widely published in peer-reviewed literature, a general method for the preparation of 3-hydroxymethylbenzo[b]thiophene derivatives has been described in the patent literature. The following is a representative protocol based on these principles.

Reaction Scheme: A plausible synthetic route involves the reduction of a suitable precursor such as 1-benzothiophene-3-carbaldehyde.

Materials:

-

1-benzothiophene-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 1-benzothiophene-3-carbaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Potential Applications in Drug Discovery

Benzothiophene and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[2] These include potential applications as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. While the specific biological activity and signaling pathways of this compound are not extensively documented, a generalized experimental workflow for the initial screening of such a compound is presented below.

Generalized Experimental Workflow for a Novel Benzothiophene Derivative

The following diagram illustrates a typical workflow for the preliminary biological evaluation of a novel benzothiophene derivative like this compound.

Caption: Generalized workflow for the evaluation of a novel benzothiophene derivative.

Representative Synthesis Pathway

The diagram below illustrates a plausible synthetic pathway for this compound.

Caption: A representative synthetic route to this compound.

References

Methodological & Application

Synthesis of 1-Benzothiophen-3-ylmethanol: A Detailed Protocol for Researchers

Application Note

This document provides a comprehensive protocol for the synthesis of 1-Benzothiophen-3-ylmethanol, a valuable building block in medicinal chemistry and drug development. The primary method detailed is the reduction of 1-Benzothiophen-3-carbaldehyde, a reliable and high-yielding route. An alternative synthesis via a Grignard reagent is also discussed for comparison. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing clear, step-by-step instructions and relevant data to ensure successful execution.

Introduction

This compound and its derivatives are key intermediates in the synthesis of various pharmacologically active compounds. The benzothiophene scaffold is a prominent heterocyclic motif found in a range of therapeutic agents, exhibiting activities such as anticancer, antifungal, and anti-inflammatory properties. The hydroxyl group at the 3-position offers a versatile handle for further chemical modification and elaboration, making reliable access to this intermediate crucial for drug development programs.

The most direct and efficient laboratory-scale synthesis involves the reduction of the corresponding aldehyde, 1-Benzothiophen-3-carbaldehyde, using a mild reducing agent such as sodium borohydride. This method is favored for its simplicity, high yield, and mild reaction conditions.

Comparative Synthesis Strategies

Two primary strategies for the synthesis of this compound are outlined below. The reduction method is presented as the primary protocol due to its efficiency and simplicity.

| Parameter | Method 1: Aldehyde Reduction | Method 2: Grignard Reaction |

| Starting Material | 1-Benzothiophen-3-carbaldehyde | 3-Bromo-1-benzothiophene |

| Key Reagents | Sodium Borohydride (NaBH₄), Methanol | Magnesium (Mg), Formaldehyde (HCHO), THF |

| Reaction Steps | 1 | 2 (Grignard formation, then reaction) |

| Typical Yield | >90% | 60-80% |

| Key Advantages | High yield, simple procedure, mild conditions, readily available starting material. | Utilizes a different starting material which may be more readily available in some contexts. |

| Potential Challenges | Standard workup required to remove boron salts. | Requires strictly anhydrous conditions; potential for side reactions (e.g., Wurtz coupling). |

Experimental Protocol: Reduction of 1-Benzothiophen-3-carbaldehyde

This protocol details the synthesis of this compound from 1-Benzothiophen-3-carbaldehyde using sodium borohydride.

Materials and Equipment

-

Reagents:

-

1-Benzothiophen-3-carbaldehyde (CAS: 5381-20-4)

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Deionized Water (H₂O)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask (appropriate size)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Procedure

-

Reaction Setup:

-

In a round-bottom flask, dissolve 1.0 g of 1-Benzothiophen-3-carbaldehyde (1.0 eq) in 20 mL of anhydrous methanol.

-

Stir the solution using a magnetic stirrer until the aldehyde is completely dissolved.

-

Cool the flask in an ice bath to 0 °C.

-

-

Reduction:

-

While maintaining the temperature at 0 °C, slowly add 0.26 g of sodium borohydride (1.1 eq) to the stirred solution in small portions over 10-15 minutes. Caution: Hydrogen gas is evolved.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring for 1-2 hours.

-

-

Monitoring the Reaction:

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate).

-

The reaction is complete when the starting aldehyde spot has disappeared.

-

-

Workup:

-

Once the reaction is complete, cool the flask again in an ice bath.

-

Slowly and carefully quench the reaction by adding 10 mL of deionized water.

-

Acidify the mixture to pH ~5-6 by the dropwise addition of 1 M HCl to neutralize excess NaBH₄ and hydrolyze borate esters.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

-

-

Extraction:

-

Transfer the resulting aqueous slurry to a separatory funnel.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers.

-

-

Purification:

-

Wash the combined organic layers with deionized water (20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The resulting solid can be further purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by flash column chromatography if necessary to afford pure this compound as a white solid.

-

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis protocols.

Caption: Workflow for the synthesis via aldehyde reduction.

Caption: Conceptual workflow for the synthesis via Grignard reaction.

Application Notes and Protocols: 1H and 13C NMR Characterization of 1-Benzothiophen-3-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of organic molecules. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR analysis of 1-Benzothiophen-3-ylmethanol, a key intermediate in medicinal chemistry and materials science. The provided data and methodologies are intended to assist researchers in confirming the synthesis and purity of this compound.

Introduction

This compound is a heterocyclic compound of significant interest in the development of novel therapeutic agents and functional organic materials. Accurate structural confirmation is paramount for its application in drug discovery and materials science. ¹H and ¹³C NMR spectroscopy provide unambiguous information regarding the molecular structure, including the chemical environment of each proton and carbon atom. This document presents the characteristic ¹H and ¹³C NMR spectral data for this compound and a standardized protocol for acquiring high-quality NMR spectra.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Data of this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.89 | ddd | J = 5.8, 5.4, 1.5 Hz | 2H | H-4, H-7 |

| 7.45 – 7.38 | m | 3H | H-2, H-5, H-6 | |

| 4.96 | d | J = 0.6 Hz | 2H | -CH₂OH |

| 1.90 | s | 1H | -OH |

Data sourced from Polshettiwar, V.; Varma, R. S. Green Chem. 2009, 11, 1313.[1]

Table 2: ¹³C NMR Data of this compound (126 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 140.81 | C-7a |

| 137.67 | C-3a |

| 135.97 | C-3 |

| 124.60 | C-5 |

| 124.23 | C-6 |

| 123.86 | C-4 |

| 122.90 | C-7 |

| 121.95 | C-2 |

| 59.85 | -CH₂OH |

Data sourced from Polshettiwar, V.; Varma, R. S. Green Chem. 2009, 11, 1313.[1]

Experimental Protocols

This section outlines a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation

-

Weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer is recommended for optimal resolution.

-

Locking and Shimming:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024-4096 scans may be necessary to achieve a good signal-to-noise ratio.

-

Temperature: 298 K.

-

3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform Fourier transformation.

-

Phasing: Manually or automatically phase the transformed spectrum.

-

Baseline Correction: Apply a baseline correction to the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. For ¹³C spectra, the residual CDCl₃ signal at 77.16 ppm can also be used as a secondary reference.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound.

Caption: Workflow for NMR characterization of this compound.

References

Mass Spectrometry Analysis of 1-Benzothiophen-3-ylmethanol Fragmentation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of 1-Benzothiophen-3-ylmethanol using mass spectrometry, with a focus on its fragmentation patterns under electron ionization (EI). Due to the limited availability of public spectral data for this specific compound, this guide combines established fragmentation principles of aromatic and sulfur-containing heterocyclic compounds with standardized analytical protocols. The information herein is intended to assist researchers in identifying this compound and its related structures in complex matrices, a common task in drug development and metabolic studies.

Introduction

This compound is a heterocyclic compound containing a benzothiophene core. The benzothiophene moiety is a key structural feature in a variety of pharmaceuticals and biologically active compounds. Understanding the mass spectrometric behavior of such molecules is crucial for their characterization, identification, and quantification in various samples. Electron ionization mass spectrometry (EI-MS) is a powerful technique for this purpose, as it provides reproducible fragmentation patterns that serve as a molecular fingerprint.

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound (Molecular Weight: 164.23 g/mol ) under electron ionization is predicted to proceed through several key pathways, driven by the stability of the resulting fragments. The initial event is the removal of an electron to form the molecular ion (M⁺˙) at m/z 164.

The primary fragmentation routes are expected to involve:

-

Loss of a hydrogen radical (H•): This leads to the formation of a stable oxonium ion or a resonance-stabilized cation at m/z 163.

-

Loss of the hydroxyl radical (•OH): Cleavage of the C-O bond results in a highly stable tropylium-like cation at m/z 147.

-

Loss of formaldehyde (CH₂O): A rearrangement reaction can lead to the expulsion of a neutral formaldehyde molecule, producing a radical cation at m/z 134, corresponding to the benzothiophene core.

-

Fragmentation of the Benzothiophene Ring: Following initial fragmentations, the benzothiophene ring system can undergo characteristic cleavages, such as the loss of acetylene (C₂H₂) or carbon monosulfide (CS).[1]

A proposed fragmentation pathway is visualized in the diagram below.

Caption: Predicted EI fragmentation of this compound.

Quantitative Data Summary

The following table summarizes the predicted major fragments of this compound and their proposed structures. The relative abundance is an educated estimation based on the expected stability of the ions.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Predicted Relative Abundance |

| 164 | [C₉H₈OS]⁺˙ (Molecular Ion) | - | Moderate |

| 163 | [C₉H₇OS]⁺ | H• | Moderate to High |

| 147 | [C₉H₇S]⁺ | •OH | High (likely base peak) |

| 134 | [C₈H₆S]⁺˙ | CH₂O | Moderate |

| 121 | [C₇H₅S]⁺ | •OH, C₂H₂ | Low to Moderate |

| 103 | [C₈H₇]⁺ | •OH, CS | Low |

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra.

Protocol for Pure Compounds:

-

Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

-

Dilution: For direct infusion analysis, further dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. For GC-MS analysis, a concentration of 10-100 µg/mL is typically suitable.

-

Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter before transferring to an autosampler vial.

Protocol for Complex Matrices (e.g., Biological Fluids, Reaction Mixtures):

-

Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix.

-

LLE: Acidify the aqueous sample and extract with a water-immiscible organic solvent like ethyl acetate or dichloromethane.

-

SPE: Use a C18 or similar reversed-phase cartridge. Condition the cartridge, load the sample, wash with a weak solvent (e.g., water/methanol mixture) to remove interferences, and elute the analyte with a strong solvent (e.g., methanol or acetonitrile).

-

-

Concentration: Evaporate the solvent from the extract under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable volatile solvent for MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the preferred method for the analysis of volatile and semi-volatile compounds like this compound.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

-

Injection Port: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Mode: Splitless (for trace analysis) or Split (10:1 or higher for more concentrated samples).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 280 °C for 5 minutes.

-

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended.

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

-

Scan Rate: 2 scans/second

-

Transfer Line Temperature: 280 °C

The following diagram illustrates the general workflow for GC-MS analysis.

Caption: General workflow for GC-MS analysis.

Data Interpretation

The identification of this compound in a sample is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley). In the absence of a library spectrum, the identification relies on the interpretation of the fragmentation pattern. The presence of the molecular ion at m/z 164 and the characteristic fragment ions at m/z 163, 147, and 134 would provide strong evidence for the presence of this compound. The retention time from the gas chromatography also serves as an important identifier when compared to a known standard.

Conclusion

This application note provides a comprehensive overview of the expected mass spectrometric fragmentation of this compound and detailed protocols for its analysis by GC-MS. While a publicly available reference spectrum is not readily accessible, the predicted fragmentation pathway and quantitative data presented here offer a solid foundation for its identification. The provided experimental protocols are robust and can be adapted for various research applications in drug development and related fields. It is always recommended to confirm the identity of the compound by analyzing a certified reference standard under the same experimental conditions.

References

Application Note and Protocol: HPLC Purification of 1-Benzothiophen-3-ylmethanol

This document provides a comprehensive guide for the purification of 1-Benzothiophen-3-ylmethanol using High-Performance Liquid Chromatography (HPLC). The protocols and data presented are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical agents and functional materials. The purity of this compound is critical for the successful synthesis of downstream products and for ensuring their efficacy and safety. Reverse-phase HPLC is a highly effective technique for the purification of small organic molecules like this compound due to its high resolution and reproducibility.[1] This application note details a robust HPLC method for the purification of this compound, suitable for achieving high purity in research and quality control laboratories.

Experimental Protocols

This section outlines the detailed methodology for the HPLC purification of this compound.

2.1. Materials and Reagents

-

This compound (crude sample)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or deionized)

-

Methanol (HPLC grade, for sample preparation)

-

Formic acid (optional, for improved peak shape)

2.2. Instrumentation and Chromatographic Conditions

A standard analytical or preparative HPLC system equipped with a UV detector is suitable for this method. The following conditions are recommended as a starting point for method development and optimization.

| Parameter | Condition |

| HPLC System | Analytical or Preparative HPLC with UV Detector |

| Column | C18, 5 µm particle size, 4.6 x 250 mm (analytical) or larger (preparative) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min (analytical) |

| Column Temperature | 30°C |

| Injection Volume | 10 µL (analytical) |

| Detection Wavelength | 257 nm |

Rationale for Parameter Selection:

-

Column: A C18 column is a common reverse-phase column that provides good retention and separation for non-polar to moderately polar compounds like this compound.[2][3][4]

-

Mobile Phase: A mixture of water and acetonitrile is a standard mobile phase for reverse-phase HPLC.[2][5] A gradient elution is employed to ensure the efficient elution of the target compound and any impurities with varying polarities.

-

Detection Wavelength: Benzothiophene derivatives exhibit strong UV absorbance. Based on the UV spectrum of benzothiophene, 257 nm is a suitable wavelength for sensitive detection.[6]

2.3. Sample Preparation

-

Accurately weigh a small amount of the crude this compound sample.

-

Dissolve the sample in a minimal amount of methanol or the initial mobile phase composition (50:50 acetonitrile:water).

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2.4. Purification Procedure

-

Equilibrate the HPLC system with the initial mobile phase conditions (50% Acetonitrile) until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Run the gradient program as specified in the chromatographic conditions.

-

Monitor the chromatogram and collect the fraction corresponding to the main peak of this compound.

-

Analyze the collected fraction for purity using the same HPLC method.

-

Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified solid compound.

Data Presentation

The following table summarizes the expected chromatographic data for the purification of this compound under the specified analytical conditions.

| Compound | Retention Time (min) | Purity before Purification (%) | Purity after Purification (%) | Recovery (%) |

| This compound | ~12.5 | 85 | >99 | >90 |

Note: The retention time and recovery are estimates and may vary depending on the specific HPLC system, column, and exact experimental conditions.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps involved in the HPLC purification of this compound.

Caption: Workflow for the HPLC Purification of this compound.

Conclusion